molecular formula C9H9NS B13570408 1-(4-Methyl-2-thienyl)cyclopropanecarbonitrile

1-(4-Methyl-2-thienyl)cyclopropanecarbonitrile

Katalognummer: B13570408
Molekulargewicht: 163.24 g/mol
InChI-Schlüssel: DEFDFIWWPFIIAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methylthiophen-2-yl)cyclopropane-1-carbonitrile is a compound that features a cyclopropane ring attached to a thiophene ring substituted with a methyl group at the 4-position and a nitrile group at the 1-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Vorbereitungsmethoden

The synthesis of 1-(4-methylthiophen-2-yl)cyclopropane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable thiophene derivative. The reaction conditions typically include the use of a strong base and a halogenated cyclopropane precursor. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1-(4-Methylthiophen-2-yl)cyclopropane-1-carbonitrile undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Methylthiophen-2-yl)cyclopropane-1-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-methylthiophen-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The cyclopropane ring imparts conformational rigidity, which can enhance the compound’s binding affinity to its targets. The thiophene ring’s electronic properties also play a crucial role in its activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Vergleich Mit ähnlichen Verbindungen

1-(4-Methylthiophen-2-yl)cyclopropane-1-carbonitrile can be compared with other thiophene derivatives and cyclopropane-containing compounds. Similar compounds include:

The uniqueness of 1-(4-methylthiophen-2-yl)cyclopropane-1-carbonitrile lies in its combined structural features, which offer a balance of electronic properties and conformational stability, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C9H9NS

Molekulargewicht

163.24 g/mol

IUPAC-Name

1-(4-methylthiophen-2-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C9H9NS/c1-7-4-8(11-5-7)9(6-10)2-3-9/h4-5H,2-3H2,1H3

InChI-Schlüssel

DEFDFIWWPFIIAT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC(=C1)C2(CC2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.